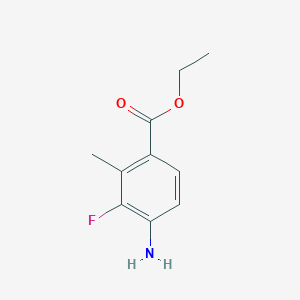
Ethyl4-amino-3-fluoro-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-3-fluoro-2-methylbenzoate is an organic compound with the molecular formula C10H12FNO2. It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group at the 4-position, a fluorine atom at the 3-position, and a methyl group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Ethyl 4-amino-3-fluoro-2-methylbenzoate typically begins with commercially available starting materials such as 4-amino-3-fluoro-2-methylbenzoic acid.
Esterification: The carboxylic acid group of 4-amino-3-fluoro-2-methylbenzoic acid is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure Ethyl 4-amino-3-fluoro-2-methylbenzoate.
Industrial Production Methods
In an industrial setting, the synthesis of Ethyl 4-amino-3-fluoro-2-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The amino group in Ethyl 4-amino-3-fluoro-2-methylbenzoate can undergo nucleophilic substitution reactions, particularly with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution Products: Various substituted derivatives depending on the electrophile used.
Oxidation Products: Oxidized forms of the compound, potentially including quinones or other oxidized derivatives.
Hydrolysis Products: 4-amino-3-fluoro-2-methylbenzoic acid.
Scientific Research Applications
Ethyl 4-amino-3-fluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3-fluoro-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Ethyl 4-amino-3-fluoro-2-methylbenzoate can be compared with other similar compounds such as:
Ethyl 4-amino-3-chloro-2-methylbenzoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-amino-3-fluoro-2-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.
Ethyl 4-amino-3-fluoro-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methyl group.
These comparisons highlight the unique properties of Ethyl 4-amino-3-fluoro-2-methylbenzoate, such as its specific reactivity and potential biological activity due to the presence of the fluorine atom.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 4-amino-3-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)7-4-5-8(12)9(11)6(7)2/h4-5H,3,12H2,1-2H3 |
InChI Key |
IYRHWOCFYIGPMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)N)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



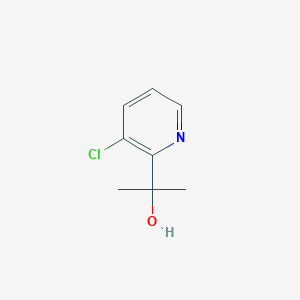
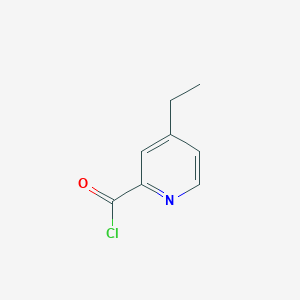
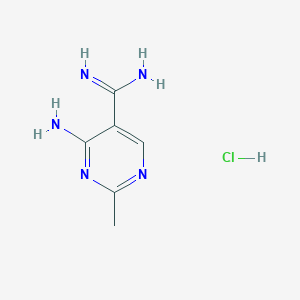
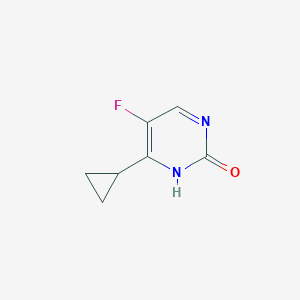
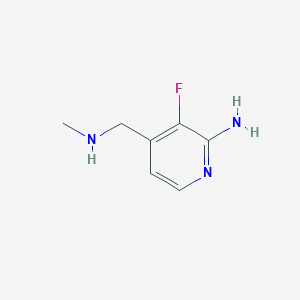
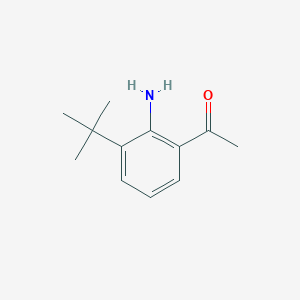
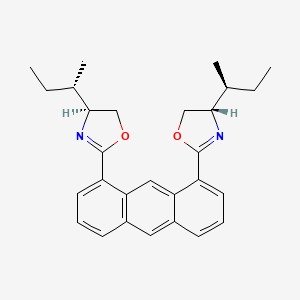

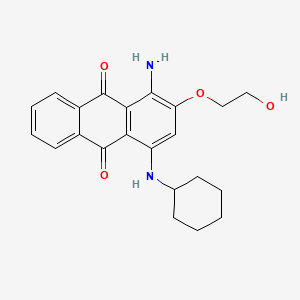
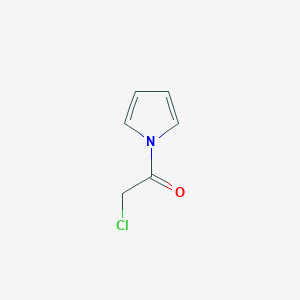


![N-[(Benzenesulfonyl)oxy]-N-phenylaniline](/img/structure/B13129127.png)
